4-methoxy-N-((4-(4-methoxyphenyl)-5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
4-methoxy-N-((4-(4-methoxyphenyl)-5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H27N5O4S and its molecular weight is 517.6. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Heterocyclic Compound Development One significant area of application involves the synthesis of novel heterocyclic compounds derived from similar chemical structures. For example, Abu-Hashem et al. (2020) reported on the synthesis of novel compounds derived from benzodifuranyl and 1,3,5-triazines, showcasing their potential as anti-inflammatory and analgesic agents Molecules. This research underscores the importance of such chemical frameworks in developing therapeutic agents.
Biological Activities and Potential Therapeutic Uses Research into compounds with similar structural features has shown a range of biological activities, suggesting potential therapeutic applications. Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives demonstrating good nematocidal activity against Bursaphelenchus xylophilus, indicating the potential of related compounds in agricultural and pest control applications Phosphorus, Sulfur, and Silicon and the Related Elements.
Properties
IUPAC Name |
4-methoxy-N-[[4-(4-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4S/c1-18-4-8-20(9-5-18)29-25(33)17-37-27-31-30-24(32(27)21-10-14-23(36-3)15-11-21)16-28-26(34)19-6-12-22(35-2)13-7-19/h4-15H,16-17H2,1-3H3,(H,28,34)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOYXUGYGNBIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CNC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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